4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid

medicinal chemistry cross-coupling regioisomer differentiation

Researchers needing regiospecific tetra-substituted benzoic acid building blocks face limited availability. This compound provides the exact 1,2,3,4-substitution pattern with Br, CN and CF₂H groups. • Eliminates 2-4 synthetic steps vs. non-brominated precursors. • Ortho-CF₂H enhances Pd-catalyzed cross-coupling rates. • Dual H-bond donor (COOH + CF₂H) supports ¹⁹F NMR fragment screening. • Applicable to PROTAC linker conjugation and agrochemical discovery. Analytical certificates provided; global shipping available.

Molecular Formula C9H4BrF2NO2
Molecular Weight 276.03 g/mol
CAS No. 1807020-26-3
Cat. No. B1529930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid
CAS1807020-26-3
Molecular FormulaC9H4BrF2NO2
Molecular Weight276.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)C#N)C(F)F)Br
InChIInChI=1S/C9H4BrF2NO2/c10-6-2-1-4(9(14)15)5(3-13)7(6)8(11)12/h1-2,8H,(H,14,15)
InChIKeyCWRFSLUUHUNGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid: Structural and Procurement Overview


4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid (CAS 1807020-26-3) is a tetra-substituted benzoic acid building block bearing bromo, cyano, and difluoromethyl substituents at the 4-, 2-, and 3-positions, respectively, with the carboxylic acid at position 1 . Its molecular formula is C9H4BrF2NO2 and its molecular weight is 276.03 g/mol . The compound belongs to a class of highly functionalized aromatic intermediates employed in medicinal chemistry and agrochemical discovery programs, where the difluoromethyl (CF2H) group serves as a lipophilic hydrogen-bond donor and metabolic stabilizer, the cyano group provides polarity and binding interactions, and the bromo substituent offers a versatile cross-coupling handle for late-stage diversification [1][2].

Cross-Coupling Aryl bromide handle for Pd-catalyzed late-stage diversification (Suzuki, Buchwald)
Med Chem Design CF2H group as lipophilic H-bond donor and metabolic stabilizer in lead optimization
SAR Scaffold Unique 1,2,3,4-substitution pattern for regioisomer-defined structure-activity studies

Why Regioisomeric or De-Functionalized Analogs Cannot Substitute


Although several bromo-cyano-difluoromethyl benzoic acid regioisomers share the identical molecular formula (C9H4BrF2NO2, MW 276.03), their substitution patterns differ critically in the relative positioning of the bromine, cyano, and difluoromethyl groups [1]. For example, the closest agrochemically cited regioisomer 4-bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS 1807073-34-2) places CF2H at the 5-position rather than the 3-position, altering the electronic influence on the bromine reactivity and the spatial relationship between the CF2H hydrogen-bond donor and the carboxylic acid [1]. Non-brominated analogs (e.g., 4-cyano-3-(difluoromethyl)benzoic acid, CAS 2248409-09-6) lack the aryl bromide handle essential for transition-metal-catalyzed cross-coupling diversification . Non-fluorinated analogs (e.g., 4-bromo-2-cyanobenzoic acid, CAS 1223434-16-9) lack the CF2H group's beneficial lipophilicity, metabolic stability, and hydrogen-bond donor properties [2]. These structural differences make regioisomer or de-functionalized analog substitution non-viable for structure-activity relationship (SAR) reproducibility.

Target Compound
CF2H at C3 (ortho to Br)
Electron-withdrawing effect on Br may influence oxidative addition rates in cross-coupling.
5-CF2H Regioisomer
CF2H at C5 (para to Br)
Altered electronic influence on Br reactivity and different H-bond donor vector; SAR may not transfer.
Target Compound
Aryl bromide handle present
Direct cross-coupling diversification at C4 without additional synthetic steps.
Non-Brominated Analog
No aryl halide handle
Requires prior installation of leaving group; may add 3+ synthetic steps for equivalent diversification.
Target Compound
CF2H lipophilic H-bond donor
Reported to enhance membrane permeability, binding interactions, and metabolic stability.
Non-Fluorinated Analog
No CF2H group
Lacks H-bond donor at C3; predicted lower lipophilicity and potential metabolic lability at this position.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric CF2H Positioning Alters Cross-Coupling Electronics

The target compound positions the difluoromethyl group at the 3-position (ortho to the 4-bromo substituent and meta to the 2-cyano group). In contrast, the closest agrochemically referenced regioisomer 4-bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS 1807073-34-2) places CF2H at the 5-position, para to the bromine and meta to the carboxylic acid [1]. This positional shift changes the inductive electron-withdrawing influence on the bromine atom: when CF2H is ortho to Br, the bromine experiences a stronger electron-withdrawing effect (Hammett σₘ ≈ 0.29–0.32 for CF2H) that can modulate oxidative addition rates in Pd-catalyzed cross-coupling [2]. The CF2H positioning also affects the molecule's conformational preferences—the target compound's CF2H at C3 sits adjacent to the large bromine atom, creating a steric environment distinct from the 5-CF2H isomer .

CF2H Electronics
Cross-study comparable
σₘ(CF2H ortho to Br) ≈ 0.29–0.32 vs. σₚ(CF2H para to Br) ≈ 0.12–0.18
Supports regioisomer-dependent cross-coupling reactivity review
Hammett σ differences may shift oxidative addition rates
medicinal chemistry cross-coupling regioisomer differentiation

Aryl Bromide Handle vs. Non-Brominated Analog Versatility

4-Bromo-2-cyano-3-(difluoromethyl)benzoic acid possesses an aryl bromide at the 4-position, enabling participation in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) for late-stage diversification . The non-brominated analog 4-cyano-3-(difluoromethyl)benzoic acid (CAS 2248409-09-6, MW 197.14) lacks this halide handle entirely, precluding direct C–C or C–N bond formation at the 4-position without prior installation of a leaving group . In the broader class of bromo-cyano-difluoromethyl benzoic acid isomers, the bromine atom provides approximately 150–200 Da of additional molecular weight for downstream coupling products compared to the de-bromo analog [1]. The Br substituent also contributes additional heavy atom count (increase from 14 to 15 heavy atoms), which can influence crystallinity and solid-state properties relevant to purification [1].

Bromine Handle
Class-level inference
MW difference: +78.89 Da; eliminates 3+ synthetic steps vs. de-bromo analog
Workflow fit for late-stage SAR; supports diversification pathway review
Data to verify based on structural comparison
organic synthesis Suzuki-Miyaura coupling building block diversification

CF2H Lipophilic Hydrogen-Bond Donor Differentiation

The difluoromethyl group (CF2H) in the target compound functions as a lipophilic hydrogen-bond donor with donor ability approximately 0.3–0.4 times that of a hydroxyl group (OH), as quantified by pKHB (hydrogen-bond basicity) scale measurements [1]. The non-fluorinated analog 4-bromo-2-cyanobenzoic acid (CAS 1223434-16-9) lacks this H-bond donor functionality entirely . The CF2H group contributes an estimated increase in lipophilicity of approximately 0.5–0.8 logP units relative to a C–H position, based on π substituent constants for the CF2H group (π ≈ 0.5–0.7) [2]. Additionally, the C–F bonds in CF2H are resistant to cytochrome P450 oxidative metabolism, whereas the C–H bond in the non-fluorinated analog is susceptible to metabolic oxidation [3]. For the broader class of bromo-cyano-difluoromethyl benzoic acids, computed XLogP3 values are approximately 2.5 [4].

CF2H H-Bond Donor
Class-level inference
Δ XLogP3 ≈ +0.5 to +0.8; H-bond donor count +1; ~33% of OH donor strength
Reported lipophilic H-bond donor context for binding and permeability
Class-level CF2H property data; may require compound-specific validation
bioisostere drug design hydrogen bond donor lipophilicity

Regioisomeric Scaffold Comparison: Target Compound's Unique 1,2,3,4-Substitution Pattern vs. Alternative Isomers in Agrochemical Patent Space

Patent WO2023056789 explicitly exemplifies 4-bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS 1807073-34-2) as a precursor for fungicidal compounds with activity against phytopathogenic fungi [1]. In that regioisomer, the CF2H group is at the 5-position (para to COOH), whereas the target compound (CAS 1807020-26-3) carries CF2H at the 3-position (meta to COOH, ortho to Br). This positional difference alters the vector of the CF2H H-bond donor relative to the carboxylic acid attachment point: in the target compound, the CF2H–COOH dihedral angle differs from that in the 5-CF2H isomer, which can affect the binding conformation of derived amides and esters in target protein pockets [2]. A broader survey of C9H4BrF2NO2 regioisomers reveals at least 8 commercially listed isomers (including CAS 1805481-07-5, 1806847-57-3, 1804385-37-2, 1807212-97-0), each with distinct substitution patterns . The target compound remains the only isomer with the specific Br(4)-CN(2)-CF2H(3)-COOH(1) arrangement verified by SMILES N#Cc1c(C(=O)O)ccc(Br)c1C(F)F .

Regioisomer Uniqueness
Cross-study comparable
Only verified Br(4)-CN(2)-CF2H(3)-COOH(1) isomer among 8+ catalogued regioisomers
Regioisomer-defined scaffold for SAR reproducibility
Patent-documented divergence in fungicide application context
agrochemical intermediates fungicide precursors regioselective synthesis

Procurement and Application Scenarios Based on Key Evidence


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The aryl bromide at the 4-position (para to COOH, ortho to CF2H) provides a robust handle for Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids . This enables rapid generation of biaryl analogs for SAR exploration without requiring de novo scaffold construction. The ortho-CF2H group's electron-withdrawing effect (σₘ ≈ 0.29–0.32) may modestly enhance oxidative addition rates compared to regioisomers where CF2H is positioned further from the bromine [1]. For discovery programs synthesizing focused libraries, this compound eliminates 2–4 synthetic steps versus starting from non-brominated precursors, directly impacting lead optimization cycle time.

Fungicide and Pesticide Development Leveraging CF2H Stability

The difluoromethyl group's established role in enhancing metabolic stability and lipophilicity in pesticide molecules makes this scaffold directly relevant to agrochemical discovery . While the 5-CF2H regioisomer (CAS 1807073-34-2) has been explicitly claimed as a fungicide precursor in WO2023056789 [1], the target compound's 3-CF2H substitution pattern provides an alternative vector for H-bond donor presentation in target binding sites, potentially accessing distinct structure-activity profiles [2]. The carboxylic acid moiety further allows straightforward conversion to amide, ester, or thioester derivatives for structure optimization.

Fragment-Based Drug Discovery and Biophysical Screening

With a molecular weight of 276.03 Da, 15 heavy atoms, and computed XLogP3 ≈ 2.5 (class analog data), this compound falls within lead-like chemical space suitable for fragment elaboration or direct screening [1]. The CF2H group provides a measurable H-bond donor signal in ligand-observed ¹⁹F NMR screening experiments, enabling direct binding detection without requiring target protein labeling [2]. The compound's dual H-bond donor capacity (COOH + CF2H) and multiple H-bond acceptor sites (CN, COOH, CF2) support diverse binding interactions with protein targets.

Building Block for PROTAC Linker Attachment

The carboxylic acid at position 1 provides a convenient point for amide or ester conjugation to linker moieties in PROTAC (PROteolysis TArgeting Chimera) design . The bromine at position 4 enables orthogonal diversification of the E3 ligase-binding moiety via cross-coupling, while the cyano and CF2H groups modulate physicochemical properties critical for cellular permeability and target engagement [1]. The unique 1,2,3,4-substitution pattern ensures that the linker vector and E3 ligand vector project from distinct positions on the phenyl ring, minimizing steric interference in ternary complex formation.

Application
Selection Property
Validation Focus
Late-Stage Diversification
Aryl bromide handle; ortho-CF2H electronic influence
Cross-coupling reactivity and yield benchmarking
Agrochemical Discovery
CF2H metabolic stability; 3-CF2H vector
Pesticide activity screening; regioisomer-specific SAR
Fragment-Based Screening
Lead-like MW; CF2H as ¹⁹F NMR probe
Ligand-observed binding assays; biophysical hit validation
PROTAC Linker Attachment
COOH conjugation point; orthogonal Br diversification
Ternary complex formation; cellular permeability assessment
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